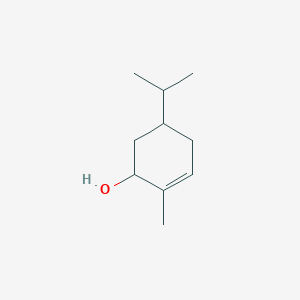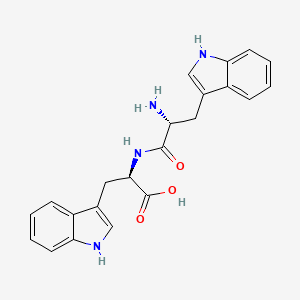
5-Isothiocyanatopentanoic acid
Vue d'ensemble
Description
5-Isothiocyanatopentanoic acid is a chemical compound with the molecular formula C₆H₉NO₂S. . The compound features an isothiocyanate group (-N=C=S) attached to a pentanoic acid chain, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Isothiocyanatopentanoic acid can be synthesized through several methods. One common approach involves the reaction of 5-aminopentanoic acid with thiophosgene (CSCl₂) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 5-aminopentanoic acid in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate group.
- Purify the product through recrystallization or chromatography to obtain this compound with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isothiocyanatopentanoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles, such as amines or alcohols, to form thiourea or thiocarbamate derivatives.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 5-aminopentanoic acid and carbon disulfide.
Oxidation: Oxidizing agents can convert the isothiocyanate group to other functional groups, such as isocyanates or amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary amines or alcohols, typically under mild conditions (room temperature, neutral pH).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, often at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), under controlled conditions.
Major Products Formed
Thiourea derivatives: Formed from nucleophilic substitution with amines.
Thiocarbamate derivatives: Formed from nucleophilic substitution with alcohols.
5-Aminopentanoic acid: Formed from hydrolysis.
Isocyanates or amides: Formed from oxidation.
Applications De Recherche Scientifique
5-Isothiocyanatopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Isothiocyanatopentanoic acid involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and enzymes. By modifying these biomolecules, the compound can alter their function and activity. For example, it can inhibit enzyme activity by binding to the active site or modify protein structure by reacting with amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Isothiocyanatobutanoic acid
- 6-Isothiocyanatohexanoic acid
- 3-Isothiocyanatopropanoic acid
Uniqueness
5-Isothiocyanatopentanoic acid is unique due to its specific chain length and functional group positioning, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments .
Propriétés
IUPAC Name |
5-isothiocyanatopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c8-6(9)3-1-2-4-7-5-10/h1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLWLQMIFGULGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=S)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658191 | |
| Record name | 5-Isothiocyanatopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59004-81-8 | |
| Record name | 5-Isothiocyanatopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




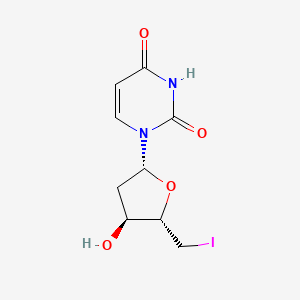
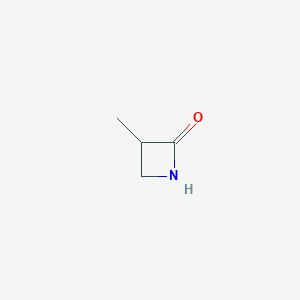

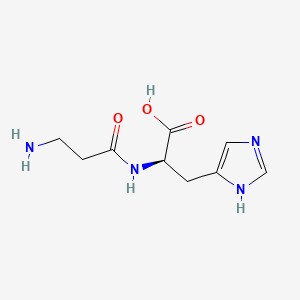


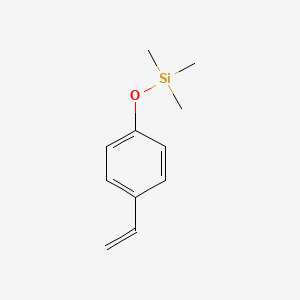

![7-Oxabicyclo[2.2.1]heptan-2-one](/img/structure/B3054159.png)

